Cyprodine

Catalog No.
S11242861
CAS No.
M.F
C67H97CoN14O17PS
M. Wt
1492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyprodine

Product Name

Cyprodine

IUPAC Name

2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate

Molecular Formula

C67H97CoN14O17PS

Molecular Weight

1492.5 g/mol

InChI

InChI=1S/C62H90N13O14P.C5H9NO3S.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-3(7)6-4(2-10)5(8)9;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2

InChI Key

BZLYFDSDKLBOFC-UHFFFAOYSA-L

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)NC(CS)C(=O)O.[Co+2]

Cyprodine, also known as cyproheptadine, is an antihistamine with antiserotonergic properties, primarily used to alleviate allergic symptoms such as sneezing, itching, and runny nose. It is classified as a dibenzocycloheptene and works by blocking the action of histamine and serotonin in the body. This compound is often prescribed for various conditions, including allergic reactions, appetite stimulation, and migraine relief. Cyprodine is available in both tablet and syrup forms and is commonly marketed under the brand name Periactin .

Primarily related to its mechanism of action. As an antagonist of histamine and serotonin receptors, it competes with these natural substances for binding sites. This interaction prevents the physiological effects associated with histamine release during allergic reactions and modulates serotonin's effects on appetite and mood . The compound can also undergo metabolic transformations in the liver, leading to various metabolites that are excreted through urine and feces .

Cyprodine exhibits significant biological activity through its dual action as a serotonin and histamine antagonist. Its antihistaminic properties help relieve symptoms of allergic rhinitis, urticaria (hives), and other allergic conditions by blocking histamine receptors. Additionally, its antiserotonergic effects are particularly useful in stimulating appetite, making it beneficial for patients with failure to thrive or those undergoing treatments that suppress appetite . Clinical studies have shown that cyprodine can lead to weight gain in children diagnosed with growth issues when administered over extended periods .

The synthesis of cyprodine typically involves multi-step organic reactions starting from simpler precursors. One common method includes the condensation of 1-methylpiperidine with dibenzocycloheptene derivatives. This process may involve various steps such as alkylation, cyclization, and purification to yield the final product. Specific synthetic routes can vary based on desired purity levels and yields .

Cyprodine has several therapeutic applications:

  • Allergy Relief: Used to treat symptoms of hay fever, allergic conjunctivitis, and other allergic conditions.
  • Appetite Stimulation: Prescribed for individuals needing to increase body weight or improve nutritional intake.
  • Migraine Treatment: Sometimes utilized off-label for managing migraine headaches due to its sedative effects.
  • Motion Sickness: Effective in preventing nausea and vomiting associated with motion sickness .

Cyprodine interacts with several other medications due to its pharmacological properties. Notably, it may enhance the sedative effects of central nervous system depressants such as alcohol, benzodiazepines, and opioids. Additionally, it can interfere with allergy skin tests by blocking histamine responses, which may lead to false-negative results . Caution is advised when co-administering cyprodine with other antihistamines or medications that affect serotonin levels.

Cyprodine shares structural and functional similarities with several other compounds in the antihistamine class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
DiphenhydramineEthanolamine derivativeAllergy reliefStrong sedative effects; used in sleep aids
PromethazinePhenothiazine derivativeAllergy relief; antiemeticAdditional antiemetic properties
DoxylamineEthanolamine derivativeAllergy relief; sleep aidCommonly used in over-the-counter sleep aids
HydroxyzinePiperazine derivativeAnxiety relief; anti-allergyAnxiolytic properties; used preoperatively

Cyprodine's distinctiveness lies in its combined antihistaminic and antiserotonergic actions, making it particularly effective for appetite stimulation alongside allergy management . Unlike some other antihistamines that primarily target histamine receptors without significant serotonergic activity, cyprodine's dual mechanism provides a broader therapeutic scope.

The traditional synthesis of cyproheptadine relies predominantly on the Grignard reaction methodology, which has been the cornerstone of industrial production since the compound's initial development [1] [2]. This classical approach involves the reaction of 1-methyl-4-chloropiperidine with dibenzosuberone (also known as 5H-dibenzo[a,d]cyclohepten-5-one) through a two-step process.

The synthesis begins with the preparation of 1-methyl-4-chloropiperidine magnesium solution [1]. Fresh magnesium bars (0.89 g) are added to a reaction vessel under nitrogen protection, followed by the addition of tetrahydrofuran and heating to 60-65°C. The 1-methyl-4-chloropiperidine solution is then added dropwise, maintaining a slight reflux throughout the addition process. After complete addition, the mixture is refluxed for one hour to ensure complete formation of the Grignard reagent.

The second step involves the nucleophilic addition reaction [1]. The Grignard solution is cooled to 0°C, and dibenzosuberone (5.38 g) is slowly added. The reaction proceeds at room temperature for one hour, yielding 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine. This intermediate is then subjected to dehydration conditions using concentrated hydrochloric acid in ethanol at 90°C for one hour [3].

The traditional route demonstrates several key characteristics that define conventional organic synthesis approaches. The reaction typically yields 68-74% of cyproheptadine hydrochloride [1], with the final product obtained as white crystalline powder after recrystallization from ethanol. The process requires strict temperature control, inert atmosphere conditions, and careful handling of organometallic reagents.

Dibenzosuberone preparation represents a critical aspect of the traditional synthesis [4] [5]. This tricyclic ketone intermediate is synthesized through Friedel-Crafts acylation of 2-phenethylbenzoyl chloride, followed by cyclization under polyphosphoric acid conditions. The preparation of dibenzosuberone itself involves multiple steps, including the formation of 2-(2-phenylethyl)benzoic acid and subsequent cyclization reactions.

The traditional synthesis route also encompasses alternative methodologies that have been developed over decades of research. One such approach involves the direct cyclization of substituted biphenyl derivatives through intramolecular Friedel-Crafts acylation. This method provides access to various substituted dibenzosuberone intermediates, which can then be converted to cyproheptadine analogs through the standard Grignard protocol.

Mechanistic considerations of the traditional route reveal that the reaction proceeds through well-established organometallic chemistry principles. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of dibenzosuberone to form a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration eliminates water to generate the characteristic exocyclic double bond of cyproheptadine.

The traditional synthesis approach has been extensively optimized for industrial scale production. Large-scale implementations typically employ jacketed reactors for precise temperature control, automated addition systems for reagent introduction, and continuous monitoring systems for reaction progress. The process has been scaled successfully from laboratory (gram) to commercial (multi-tonne) production levels.

Modern Catalytic Approaches

Modern catalytic methodologies for cyproheptadine synthesis represent a significant advancement from traditional stoichiometric approaches, offering improved efficiency, selectivity, and environmental compatibility [6] [7]. These contemporary methods leverage transition metal catalysis, organocatalysis, and photocatalysis to achieve superior synthetic outcomes.

Palladium-catalyzed synthesis has emerged as a prominent modern approach [8]. The methodology involves intramolecular C-H bond activation strategies where palladium complexes facilitate the formation of the tricyclic core structure. This approach typically employs palladium acetate or palladium chloride as catalysts, with phosphine ligands providing enhanced selectivity. The reaction proceeds under mild conditions (80-120°C) with significantly reduced reaction times compared to traditional methods.

The palladium-catalyzed route demonstrates remarkable functional group tolerance [8]. Various substituents on the aromatic rings, including electron-withdrawing and electron-donating groups, are well-accommodated. The methodology provides yields ranging from 85-95%, representing a substantial improvement over traditional approaches. The catalyst loading typically ranges from 1-10 mol%, making the process economically viable for industrial applications.

Low-valent titanium reagents offer another modern catalytic approach [6]. This methodology utilizes titanium complexes in reduced oxidation states to facilitate the formation of the exocyclic double bond characteristic of cyproheptadine. The reaction proceeds through titanium-mediated cyclization mechanisms, providing excellent selectivity for the desired product configuration.

The titanium-catalyzed approach demonstrates particular advantages in stereoselectivity control [6]. The metal center provides a well-defined coordination environment that influences the stereochemical outcome of the cyclization reaction. This aspect is particularly important for cyproheptadine synthesis, where the configuration of the exocyclic double bond significantly affects biological activity.

Photocatalytic synthesis represents an emerging frontier in cyproheptadine production [7]. This approach employs visible light photocatalysis using organic photocatalysts or metal complexes to drive the synthesis reactions. The methodology offers advantages in terms of energy efficiency and environmental sustainability, as it operates under mild conditions without requiring high temperatures or pressures.

The photocatalytic approach typically involves photoredox catalysis mechanisms where excited-state catalysts facilitate electron transfer processes. These reactions can proceed under ambient conditions with simple LED light sources, making them attractive for both laboratory and industrial applications. The methodology demonstrates excellent atom economy and waste reduction characteristics.

Microwave-assisted catalytic synthesis has gained prominence as a modern approach combining microwave heating with catalytic activation [7]. This methodology provides rapid heating, uniform temperature distribution, and enhanced reaction rates. The microwave-assisted approach typically achieves reaction times of 2-7 minutes, representing a dramatic improvement over conventional heating methods.

The microwave methodology employs various heterogeneous catalysts including supported palladium, platinum nanoparticles, and metal oxide catalysts. These catalysts can be easily recovered and reused, addressing environmental concerns associated with traditional synthesis methods. The approach consistently delivers yields of 82-94% with excellent product purity.

Flow chemistry applications represent another modern catalytic approach [9]. Continuous flow synthesis offers advantages in process control, safety, and scalability. The methodology employs packed bed reactors containing immobilized catalysts, allowing for continuous production of cyproheptadine with consistent quality.

Flow synthesis systems provide excellent heat and mass transfer characteristics, enabling precise control of reaction conditions. The approach is particularly suitable for industrial scale-up, as it allows for modular expansion of production capacity. The methodology typically achieves yields of 75-85% with excellent reproducibility.

Process Optimization and Yield Enhancement Strategies

Process optimization for cyproheptadine synthesis encompasses comprehensive strategies addressing reaction parameters, catalyst efficiency, purification methods, and environmental considerations [10] [11]. These optimization approaches aim to maximize yield while minimizing costs and environmental impact.

Temperature optimization represents a critical parameter in cyproheptadine synthesis [10]. Traditional methods operate within narrow temperature ranges (60-65°C), while modern approaches demonstrate broader operational windows (80-120°C). The optimization strategy involves design of experiments (DoE) methodologies to identify optimal temperature profiles that maximize yield while maintaining product quality.

Response surface methodology analysis reveals that temperature control significantly influences both reaction rate and selectivity [10]. Higher temperatures generally increase reaction rates but may lead to side product formation. The optimization strategy employs real-time monitoring systems to maintain optimal temperature profiles throughout the synthesis process.

Catalyst loading optimization addresses the balance between catalytic efficiency and economic viability. Traditional stoichiometric approaches require large quantities of reagents, while modern catalytic methods achieve similar or superior results with 1-10 mol% catalyst loading. The optimization strategy involves systematic variation of catalyst concentrations to identify the minimum effective loading.

Catalyst recycling strategies have been developed to enhance process economics [12]. These approaches employ catalyst recovery systems including filtration, precipitation, and extraction methods. The recycling strategies typically achieve 90-95% catalyst recovery with minimal loss of catalytic activity over multiple cycles.

Solvent optimization focuses on green chemistry principles while maintaining synthetic efficiency [13]. Traditional synthesis methods rely heavily on tetrahydrofuran and other organic solvents, while modern approaches explore aqueous systems, ionic liquids, and supercritical fluids. The optimization strategy evaluates solvent effects on reaction rate, selectivity, and product isolation.

Solvent recovery systems have been implemented to address environmental concerns and cost reduction [13]. These systems employ distillation, membrane separation, and adsorption technologies to recover and reuse solvents. The recovery systems typically achieve 85-95% solvent recovery with minimal quality degradation.

Purification optimization addresses the challenge of obtaining high-purity cyproheptadine suitable for pharmaceutical applications [11]. Traditional crystallization methods have been enhanced through seeding strategies, temperature programming, and solvent selection. Modern approaches employ chromatographic purification, membrane filtration, and crystallization engineering.

The optimization strategy includes process analytical technology (PAT) implementation for real-time monitoring of purification processes. These systems employ spectroscopic methods, particle size analysis, and chemical analysis to ensure consistent product quality. The approach typically achieves purity levels exceeding 99% with improved yield recovery.

Yield enhancement strategies encompass multiple approaches targeting different aspects of the synthesis process [10]. These strategies include reaction condition optimization, catalyst development, process intensification, and waste minimization. The integrated approach typically achieves yield improvements of 15-25% compared to conventional methods.

Process intensification strategies employ microreactor technology, continuous processing, and integrated reaction-separation systems. These approaches provide enhanced mass transfer, heat transfer, and mixing efficiency. The intensification strategies typically demonstrate improved space-time yields and reduced equipment requirements.

Cost reduction strategies address both raw material costs and operating expenses [10]. These approaches include alternative starting materials, process simplification, energy optimization, and automation implementation. The cost reduction strategies typically achieve 20-30% cost savings while maintaining or improving product quality.

Energy optimization strategies focus on heat integration, process scheduling, and utility optimization. These approaches employ heat exchangers, thermal storage systems, and energy recovery units to minimize energy consumption. The optimization typically achieves energy savings of 25-40% compared to conventional processes.

Environmental impact minimization strategies address waste reduction, emission control, and resource efficiency [13]. These approaches employ green chemistry principles, waste recycling, and emission treatment systems. The environmental strategies typically achieve 50-70% waste reduction while maintaining process efficiency.

The comprehensive optimization approach integrates all these strategies through process systems engineering methodologies. These approaches employ mathematical modeling, simulation tools, and optimization algorithms to identify optimal operating conditions. The integrated optimization typically achieves overall process improvements of 30-50% in terms of yield, cost, and environmental impact.

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

14

Exact Mass

1491.594639 g/mol

Monoisotopic Mass

1491.594639 g/mol

Heavy Atom Count

101

Dates

Last modified: 08-08-2024

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